5-Bromoquinolin-6-ol

Description

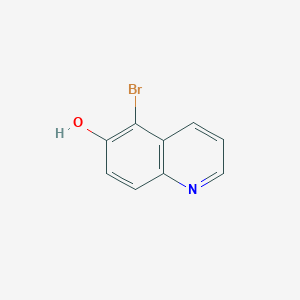

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEFDTSINGDBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361250 | |

| Record name | 5-bromoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115581-09-4 | |

| Record name | 5-bromoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 5-Bromoquinolin-6-ol and Related Isomers

An In-depth Technical Guide on the Physical Properties of 5-Bromoquinolin-6-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of this compound. Due to the limited availability of direct experimental data for this specific compound in public literature, this document also includes data for structurally similar quinoline derivatives to provide a comparative context. Furthermore, it outlines standard experimental methodologies for the determination of key physical properties.

Quantitative data for this compound is sparse. The following tables summarize the available information for the target compound and provide a comparative analysis with its isomers for which more extensive data has been published.

Table 1: Core Properties of this compound

| Property | Value |

| CAS Number | 115581-09-4[1] |

| Molecular Formula | C₉H₆BrNO[1] |

| Molecular Weight | 224.06 g/mol [1] |

Table 2: Comparative Physical Properties of Bromoquinoline Isomers

| Property | 5-Bromoquinolin-8-ol | 6-Bromoquinolin-4-ol | 5-Bromoquinoline |

| CAS Number | 1198-14-7[2] | 145369-94-4[3] | 4964-71-0[4] |

| Molecular Formula | C₉H₆BrNO[2][5] | C₉H₆BrNO[3] | C₉H₆BrN[4] |

| Molecular Weight | 224.05 g/mol [2][5] | 224.05 g/mol [3] | 208.05 g/mol [4] |

| Melting Point | 127 °C[2][6][7] | 283 °C (lit.)[3] | 43-48 °C[4] |

| Boiling Point | 362.7 ± 22.0 °C (Predicted)[2] | Not Available | 164-166 °C (lit.) |

| pKa | 3.77 ± 0.10 (Predicted)[2] | Not Available | Not Available |

| Flash Point | 173.2 °C[2] | Not Available | >110 °C (>230 °F) - closed cup[4] |

| Density | 1.5708 (rough estimate)[2] | Not Available | Not Available |

| Vapor Pressure | 9.07E-06 mmHg at 25°C[2] | Not Available | Not Available |

| Appearance | Not Available | Not Available | Yellow to brown solid[8] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, DMSO[9] | Not Available | Moderately soluble in organic solvents (ethanol, dichloromethane); Less soluble in water[8] |

Note: The properties of 5,7-dibromoquinolin-8-ol suggest that increased bromination and the presence of a hydroxyl group contribute to low water solubility and higher solubility in organic solvents[9].

Experimental Protocols

The determination of the physical properties of a compound like this compound is fundamental for its characterization and application. Below are standard methodologies for these measurements.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

-

Methodology: A small, finely ground sample of the crystalline compound is packed into a capillary tube sealed at one end. This tube is then placed within a calibrated heating apparatus, such as a Mel-Temp or a Thiele tube. The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) and observed. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point. For pure compounds, this range is typically narrow.

Solubility Assessment

Understanding a compound's solubility is crucial for its formulation and use in various applications.

-

Methodology: To determine qualitative solubility, a small amount of the solute (this compound) is added to a test tube containing a specific solvent (e.g., water, ethanol, DMSO). The mixture is agitated, and the substance is observed to see if it dissolves. For quantitative analysis, a saturated solution is prepared at a specific temperature. The concentration of the dissolved solute is then determined using techniques such as gravimetric analysis (after solvent evaporation) or spectrophotometry, if the compound has a chromophore.

Logical Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the characterization of the physical properties of a new or uncharacterized compound like this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. appretech.com [appretech.com]

- 2. chembk.com [chembk.com]

- 3. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]

- 4. 5-溴喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. chemwhat.com [chemwhat.com]

- 8. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]

- 9. solubilityofthings.com [solubilityofthings.com]

5-Bromoquinolin-6-ol chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromoquinolin-6-ol, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited, this document extrapolates from the known chemistry of related bromoquinolines and hydroxyquinolines to present its chemical structure, CAS number, postulated synthetic routes, predicted physicochemical properties, and potential applications in drug development. This guide also includes representative experimental protocols and conceptual diagrams to aid researchers in their investigations of this and similar molecules.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound. Its structure consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. In this specific isomer, a bromine atom is substituted at the 5-position and a hydroxyl group is at the 6-position of the quinoline ring system.

CAS Number: 115581-09-4[]

Molecular Formula: C₉H₆BrNO[]

IUPAC Name: this compound[]

Synonyms: 5-Bromo-6-quinolinol, 5-Bromo-6-hydroxyquinoline[]

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 224.05 g/mol | Calculated |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like ethanol and DMSO, and sparingly soluble in water. | Inferred[2] |

| pKa | Not available | - |

Synthesis

A specific, documented synthesis for this compound is not widely reported. However, a plausible synthetic route can be proposed based on established methods for quinoline synthesis, such as the Skraup synthesis.

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of this compound, a suitable starting material would be 3-amino-4-bromophenol.

Caption: A proposed synthetic workflow for this compound.

An alternative approach could involve the synthesis of 6-hydroxyquinoline first, followed by regioselective bromination at the 5-position. The synthesis of 6-hydroxyquinoline can be achieved through methods like the demethylation of 6-methoxyquinoline.[3]

Potential Applications in Drug Development

While the biological activity of this compound has not been extensively studied, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of quinoline exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability. Halogen atoms can also participate in halogen bonding, which can influence drug-target interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to binding with biological targets.

Given these structural features, this compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, it could be a precursor for compounds targeting kinases, topoisomerases, or other enzymes implicated in cancer and infectious diseases.

Representative Experimental Protocols

Due to the lack of specific experimental data for this compound, this section provides a general protocol for a common assay used to evaluate the potential anticancer activity of quinoline derivatives: the MTT assay for cell viability. This protocol is intended to be a representative example.

MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a test compound (e.g., a derivative of this compound) on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conceptual Signaling Pathway

Quinoline derivatives have been shown to target various signaling pathways involved in cancer cell proliferation and survival. A hypothetical signaling pathway that could be modulated by a derivative of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: A conceptual diagram of a signaling pathway potentially targeted by this compound derivatives.

Conclusion

This compound represents a chemical scaffold with significant potential for the development of novel therapeutic agents and functional materials. Although specific data for this isomer is currently limited, this guide provides a foundational understanding based on the well-established chemistry of related compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and other scientific disciplines. Researchers are encouraged to use the information and conceptual frameworks presented herein as a starting point for their investigations.

References

An In-depth Technical Guide to the Synthesis of 5-Bromoquinolin-6-ol from 4-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, three-step synthetic pathway for the preparation of 5-Bromoquinolin-6-ol, a valuable heterocyclic compound for pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 4-bromoaniline, and proceeds through the formation of a 6-bromoquinoline intermediate, followed by a copper-catalyzed hydroxylation and a regioselective bromination. This document details the experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic workflow and key reaction mechanisms to ensure reproducibility and facilitate further investigation.

Synthetic Pathway Overview

The synthesis of this compound from 4-bromoaniline is accomplished via a three-stage process:

-

Skraup Reaction: Construction of the quinoline core to yield 6-bromoquinoline.

-

Copper-Catalyzed Hydroxylation: Conversion of 6-bromoquinoline to 6-hydroxyquinoline.

-

Regioselective Bromination: Introduction of a bromine atom at the C-5 position of 6-hydroxyquinoline to afford the final product.

Caption: Overall synthetic workflow for the preparation of this compound from 4-bromoaniline.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 6-Bromoquinoline (Step 1)

| Parameter | Value | Reference |

| Starting Material | 4-Bromoaniline | |

| Key Reagents | Glycerol, Sulfuric Acid, Oxidizing Agent | |

| Reaction Temperature | 140-145 °C | [1] |

| Reaction Time | Typically several hours | |

| Yield | 40-70% | [1] |

| Purification Method | Extraction and Distillation | [1] |

Table 2: Synthesis of 6-Hydroxyquinoline (Step 2)

| Parameter | Value | Reference |

| Starting Material | 6-Bromoquinoline | |

| Key Reagents | Copper Catalyst (e.g., Cu(acac)₂), Ligand, Base (e.g., LiOH) | [2] |

| Solvent | DMSO/Water | [2] |

| Reaction Temperature | 80-130 °C | [2] |

| Reaction Time | Varies (typically several hours) | |

| Yield | Good to excellent (specific yield for this substrate not detailed) | [2] |

| Purification Method | Extraction and Chromatography |

Table 3: Synthesis of this compound (Step 3)

| Parameter | Value | Reference |

| Starting Material | 6-Hydroxyquinoline | |

| Key Reagents | Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS) | [1][3] |

| Solvent | Acetic Acid or other suitable organic solvent | [4] |

| Reaction Temperature | Room temperature or slightly elevated | [1] |

| Reaction Time | Varies | |

| Yield | High (based on analogous reactions) | [1] |

| Purification Method | Recrystallization or Chromatography |

Experimental Protocols

Step 1: Synthesis of 6-Bromoquinoline via Skraup Reaction

The Skraup reaction is a classic method for the synthesis of quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation.

Caption: Simplified mechanism of the Skraup reaction for the synthesis of 6-bromoquinoline.

Materials:

-

4-Bromoaniline

-

Anhydrous Glycerol

-

Concentrated Sulfuric Acid

-

Oxidizing agent (e.g., nitrobenzene or arsenic acid)

-

Toluene

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Sodium Hydroxide solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to 4-bromoaniline with cooling.

-

Add the oxidizing agent to the mixture.

-

Heat the mixture with stirring to 140-145 °C.[1]

-

Once the temperature is stable, add anhydrous glycerol dropwise from the dropping funnel over a period of time, ensuring the reaction temperature is maintained.

-

After the addition is complete, continue heating the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and cautiously pour it onto ice.

-

Neutralize the acidic solution with a sodium hydroxide solution.

-

Transfer the neutralized solution to a separatory funnel and extract the product with toluene.[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 6-bromoquinoline.

-

Purify the crude product by vacuum distillation.

Step 2: Copper-Catalyzed Hydroxylation of 6-Bromoquinoline

This step involves the conversion of the C-Br bond to a C-OH group. Copper-catalyzed hydroxylation is a modern and efficient method for this transformation on heteroaryl halides.[2]

Materials:

-

6-Bromoquinoline

-

Copper(II) acetylacetonate (Cu(acac)₂) or other suitable copper catalyst

-

A suitable ligand (e.g., an oxalamide-based ligand)[2]

-

Lithium hydroxide (LiOH) or other suitable base

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a reaction vessel, add 6-bromoquinoline, Cu(acac)₂, the ligand, and LiOH.

-

Add a mixture of DMSO and water as the solvent.[2]

-

Heat the reaction mixture to 80-130 °C under an inert atmosphere.[2]

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 6-hydroxyquinoline by column chromatography on silica gel.

Step 3: Regioselective Bromination of 6-Hydroxyquinoline

The final step is the selective introduction of a bromine atom at the 5-position of the 6-hydroxyquinoline. The hydroxyl group at the 6-position is an activating group and directs the electrophilic substitution to the ortho and para positions. In this case, the 5-position is highly activated.

Materials:

-

6-Hydroxyquinoline

-

Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid or other suitable solvent

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 6-hydroxyquinoline in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of molecular bromine in acetic acid dropwise to the stirred solution. Alternatively, N-bromosuccinimide can be used as the brominating agent.[1]

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction by adding a sodium thiosulfate solution to remove any unreacted bromine.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of this compound from 4-bromoaniline. The described three-step sequence, involving a Skraup reaction, a copper-catalyzed hydroxylation, and a regioselective bromination, provides a clear pathway for obtaining this valuable compound. The detailed experimental protocols and tabulated data serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the reproducible synthesis and further exploration of the chemical and biological properties of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]

- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

Spectroscopic Analysis of 5-Bromoquinolin-6-ol: A Technical Guide

A Note on Data Availability: Despite a comprehensive search of chemical databases and scientific literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 5-Bromoquinolin-6-ol could not be located. This compound is a less common isomer, with the vast majority of published data pertaining to its structural isomer, 5-Bromoquinolin-8-ol.

This guide will, therefore, provide a detailed overview of the expected spectroscopic characteristics of a bromo-hydroxyquinoline compound, utilizing data from the closely related and well-documented isomer, 5-Bromoquinolin-8-ol , for illustrative purposes. The experimental protocols described are generalized procedures applicable to the analysis of such compounds.

Spectroscopic Data Summary (for 5-Bromoquinolin-8-ol)

The following tables summarize the spectroscopic data available for 5-Bromoquinolin-8-ol. It is crucial to note that while the overall spectral features will share similarities, the precise chemical shifts, coupling constants, and fragmentation patterns for this compound will differ due to the different substitution pattern on the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 5-Bromoquinolin-8-ol

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.92 | dd | H-2 |

| ~8.27 | dd | H-4 |

| ~7.83 | d | H-6 |

| ~7.38 | dd | H-3 |

| ~7.34 | d | H-7 |

Note: Data is approximate and may vary based on solvent and experimental conditions.[1]

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155.79 | C-8 |

| ~151.25 | C-2 |

| ~146.20 | C-4 |

| ~136.38 | C-8a |

| ~128.42 | C-6 |

| ~123.36 | C-3 |

| ~119.24 | C-4a |

| ~118.90 | C-7 |

| ~106.41 | C-5 |

Note: Data is approximate and may vary based on solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy Data for 5-Bromoquinolin-8-ol

| Wavenumber (cm⁻¹) | Interpretation |

| 3400-3100 (broad) | O-H stretching (phenolic) |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C and C=N ring stretching |

| ~1270 | C-O stretching (phenolic) |

| Below 800 | C-Br stretching, C-H out-of-plane bending |

Note: Based on typical IR absorptions for substituted quinolines and phenols.

Mass Spectrometry (MS) Data for 5-Bromoquinolin-8-ol

| m/z Value | Interpretation |

| 223/225 | [M]⁺ Molecular ion peak (characteristic isotopic pattern for Bromine) |

| 144 | [M-Br]⁺ |

| 116 | [M-Br-CO]⁺ |

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as a bromo-hydroxyquinoline derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for hydroxy-substituted compounds.

-

Transfer the solution into a standard 5 mm NMR tube, filtering through a small plug of glass wool if any particulate matter is present.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard one-pulse sequence is typically used with a spectral width of 12-15 ppm. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence. The spectral width is typically set to 200-220 ppm. A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and compress it under high pressure to form a small, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

-

Ionization:

-

Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, which typically produces a detailed fragmentation pattern.

-

Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally sensitive molecules, which may result in a more prominent molecular ion peak.

-

-

Mass Analysis and Detection:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion, resulting in the mass spectrum.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Discovery and history of quinoline compounds

An In-depth Technical Guide to the Discovery and History of Quinoline Compounds

Introduction

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone of medicinal chemistry and materials science.[1] Its structure, consisting of a benzene ring fused to a pyridine ring, serves as the foundational scaffold for a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] From the first effective antimalarial drug, quinine, to modern anticancer agents, the quinoline nucleus is a recurring motif in compounds with profound biological activity.[3][4]

This technical guide provides a comprehensive overview of the discovery and history of quinoline. It traces the journey from its initial isolation from natural sources to the development of the classical synthetic methodologies that defined 19th-century organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key historical syntheses, comparative data in structured tables, and visualizations of reaction pathways to facilitate a deeper understanding of this remarkable heterocyclic system.

Initial Discovery and Structural Elucidation

The story of quinoline begins in the early 19th century, a period of fervent exploration into the chemical constituents of coal tar.

-

1834: German chemist Friedlieb Ferdinand Runge first isolated a yellow-colored, oily substance from coal tar, which he named "leukol" or "chinolin".[1][5] This marked the first identification of quinoline as a distinct chemical entity.[5]

-

1842: A few years later, French chemist Charles Gerhardt obtained a similar compound through the dry distillation of the Cinchona alkaloid, quinine, with potassium hydroxide.[1][6] He named his substance "Chinolein".[1]

-

Identity Confirmation: For some time, Runge's and Gerhardt's compounds were believed to be different isomers due to variations in their reactivity.[6] However, the German chemist August Hoffmann later demonstrated that these discrepancies were due to the presence of contaminants and that the two compounds were, in fact, identical.[1][6]

-

Structural Determination: The precise chemical structure of quinoline remained a puzzle for several decades. In 1869, August Kekulé, renowned for his work on the structure of benzene, proposed the correct bicyclic structure for quinoline, comprising a benzene ring fused to a pyridine ring.[5] This breakthrough provided the theoretical framework necessary for chemists to understand its properties and devise methods for its synthesis.

The following table summarizes these pivotal early milestones.

| Event | Key Individual(s) | Year | Significance |

| First isolation from coal tar | Friedlieb Ferdinand Runge | 1834 | Initial discovery of the quinoline molecule.[5][7] |

| Isolation from quinine distillation | Charles Gerhardt | 1842 | Linked the quinoline scaffold to natural alkaloids.[1][6] |

| Confirmation of Identity | August Hoffmann | - | Proved that the compounds from coal tar and quinine were the same.[6] |

| Proposal of Fused Ring Structure | August Kekulé | 1869 | Provided the correct chemical structure, enabling synthetic efforts.[5] |

The Classical Era of Quinoline Synthesis

The late 19th century was a golden age for synthetic organic chemistry, witnessing the development of several foundational methods for constructing the quinoline core. These "named reactions" remain fundamental in the field.[7][8]

Skraup Synthesis (1880)

Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing the parent quinoline ring.[7][9] The reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and a mild oxidizing agent like nitrobenzene.[9][10] The reaction is known for being vigorous and often requires a moderator, such as ferrous sulfate.[9]

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional).[7]

-

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a large flask equipped with a reflux condenser.

-

Add ferrous sulfate to moderate the reaction.

-

Slowly add nitrobenzene to the mixture.

-

Heat the mixture cautiously. The reaction is highly exothermic and will proceed vigorously. Maintain heating under reflux for several hours after the initial vigorous phase subsides.

-

After cooling, dilute the mixture with water and steam distill to remove unreacted nitrobenzene.

-

Make the residue alkaline with sodium hydroxide and steam distill again to isolate the quinoline.

-

The distillate is then extracted with an organic solvent (e.g., diethyl ether), dried, and purified by distillation.[2]

-

The Skraup synthesis proceeds through several key steps:

-

Dehydration: Sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[7][11]

-

Michael Addition: The aniline acts as a nucleophile and adds to the acrolein in a Michael-type reaction.[2]

-

Cyclization: The resulting intermediate undergoes acid-catalyzed cyclization.

-

Dehydration & Oxidation: The cyclized intermediate dehydrates to form a dihydroquinoline, which is then oxidized by nitrobenzene to the final aromatic quinoline product.[2][11]

Caption: Workflow for the Skraup Synthesis of Quinoline.

Friedländer Synthesis (1882)

Developed by German chemist Paul Friedländer, this is a versatile acid- or base-catalyzed condensation reaction.[8][12] It involves reacting a 2-aminobenzaldehyde or 2-aminoketone with a carbonyl compound containing a reactive α-methylene group to form a substituted quinoline.[13][14]

-

Materials: 2-aminobenzaldehyde, acetaldehyde (or another enolizable ketone/aldehyde), sodium hydroxide (for base catalysis) or p-toluenesulfonic acid (for acid catalysis), ethanol (solvent).[14]

-

Procedure:

-

Dissolve the 2-aminobenzaldehyde and the carbonyl compound (e.g., acetaldehyde) in a suitable solvent like ethanol.

-

Add the catalyst (e.g., a few pellets of NaOH or a catalytic amount of acid).

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, neutralize if necessary, and remove the solvent under reduced pressure.

-

Purify the resulting quinoline derivative by recrystallization or column chromatography.

-

Two primary mechanisms are proposed for the Friedländer synthesis.[12] The first pathway begins with an aldol condensation between the two carbonyl reactants, followed by cyclization via imine formation. The second pathway starts with the formation of a Schiff base between the amine and the carbonyl, followed by an intramolecular aldol reaction to close the ring.

Caption: Alternative mechanistic pathways of the Friedländer Synthesis.

Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines.[15] The method involves the acid-catalyzed condensation of a primary arylamine (aniline) with a β-diketone.[16][17] The reaction proceeds by forming an enamine intermediate, which then cyclizes under strong acid conditions.[17]

-

Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid (or polyphosphoric acid).[2]

-

Procedure:

-

Mix the aniline and the β-diketone (e.g., acetylacetone). An initial condensation may occur spontaneously or with gentle warming to form the enamine intermediate.

-

Carefully add the mixture to a strong acid catalyst, such as concentrated sulfuric acid, at a low temperature.

-

Heat the reaction mixture for a specified time to induce cyclization and dehydration.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide).

-

The precipitated product is collected by filtration, washed with water, and purified by recrystallization.

-

Caption: Generalized workflow for the Combes Quinoline Synthesis.

Gould-Jacobs Reaction (1939)

Though developed later than the other classical methods, the Gould-Jacobs reaction is a highly effective route for preparing 4-hydroxyquinoline derivatives, which are important pharmaceutical intermediates.[18][19] The reaction begins with the condensation of an aniline with an alkoxy methylenemalonic ester, followed by thermal cyclization.[18][20] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.[19]

-

Materials: Aniline, diethyl ethoxymethylenemalonate (DEEM), high-boiling inert solvent (e.g., diphenyl ether or mineral oil), sodium hydroxide (for hydrolysis).[2][21]

-

Procedure:

-

Condensation: Heat a mixture of the aniline and diethyl ethoxymethylenemalonate at 100-140°C. The ethanol formed during the condensation is distilled off.[2]

-

Cyclization: Add a high-boiling solvent (e.g., diphenyl ether) to the intermediate and heat the mixture to a high temperature (typically ~250°C) to induce thermal cyclization.

-

Hydrolysis (Saponification): After cooling, the cyclized product (a 4-hydroxy-3-carboalkoxyquinoline) is hydrolyzed by heating with aqueous sodium hydroxide.[18]

-

Decarboxylation: Neutralize the solution with acid to precipitate the carboxylic acid, which is then decarboxylated by heating to yield the final 4-hydroxyquinoline product.[18]

-

Caption: Stepwise process of the Gould-Jacobs Reaction.

Summary of Classical Synthesis Methods

| Synthesis Method | Year | Key Reactants | Typical Conditions | Product Type |

| Skraup Synthesis | 1880 | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Substituted or Unsubstituted Quinolines[9] |

| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (e.g., HCl) | 2,4-Disubstituted Quinolines[15] |

| Friedländer Synthesis | 1882 | o-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalyst | Poly-substituted Quinolines[12][13] |

| Combes Synthesis | 1888 | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines[16][22] |

| Gould-Jacobs Reaction | 1939 | Aniline, Alkoxy Methylenemalonate | Heat, then Hydrolysis & Decarboxylation | 4-Hydroxyquinolines[18][19] |

Quinoline in Nature: The Cinchona Alkaloids

Long before quinoline was isolated from coal tar, its derivatives were used medicinally in the form of Cinchona bark.[1] The bark of the Cinchona tree, native to the Andes, is the natural source of several important quinoline alkaloids, including quinine, quinidine, cinchonine, and cinchonidine.[1][23]

For centuries, indigenous peoples in South America used the bark to treat fevers.[1] Jesuit missionaries introduced it to Europe around 1636, where it became the first effective treatment for malaria.[1][24] The isolation of the active compound, quinine, by French researchers Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1820 was a landmark achievement in pharmacology, marking the first use of a specific chemical compound to treat an infectious disease.[4][24]

| Alkaloid | Chemical Formula | Primary Therapeutic Use |

| Quinine | C₂₀H₂₄N₂O₂ | Antimalarial[23][24] |

| Quinidine | C₂₀H₂₄N₂O₂ | Antiarrhythmic |

| Cinchonine | C₁₉H₂₂N₂O | Antimalarial (less potent than quinine) |

| Cinchonidine | C₁₉H₂₂N₂O | Antimalarial |

Protocol: Isolation of Quinine from Cinchona Bark

The classical methods for alkaloid extraction rely on their basic nature and differential solubility. The following is a generalized protocol based on these principles.

-

Materials: Powdered Cinchona bark, ammonia water or milk of lime (calcium hydroxide), an organic solvent (e.g., toluene or a hydrocarbon mixture), dilute sulfuric acid, charcoal.[25]

-

Procedure:

-

Basification: Moisten the powdered Cinchona bark with a basic solution like ammonia water or milk of lime. This converts the alkaloid salts present in the bark into their free base form, which is soluble in organic solvents. Let it stand for an hour.

-

Extraction: Extract the basified bark with an organic solvent (e.g., toluene) for several hours, typically using a Soxhlet apparatus.

-

Acid Wash: Transfer the organic extract containing the free base alkaloids into a separatory funnel and extract it with dilute sulfuric acid. The acidic solution protonates the basic nitrogen atoms of the alkaloids, making them water-soluble and pulling them from the organic layer into the aqueous layer.

-

Crystallization: Separate the acidic aqueous layer. Carefully neutralize it. As the pH increases, the solubility of the alkaloid sulfates decreases, causing them to crystallize out of the solution.

-

Purification: The crude crystals (a mixture of alkaloid sulfates) can be collected. To purify the quinine sulfate, dissolve the crude product in hot water, decolorize with activated charcoal, and recrystallize. This process is repeated until the desired purity is achieved.

-

Caption: General workflow for the isolation of quinine from Cinchona bark.

Conclusion

The history of quinoline is a compelling narrative that mirrors the evolution of organic chemistry itself. From its serendipitous discovery in coal tar and its vital role as the active principle in Cinchona bark, the quinoline scaffold rapidly became a target for the pioneers of chemical synthesis. The classical named reactions developed in the late 19th century—Skraup, Friedländer, Combes, and others—were not merely academic curiosities; they were foundational achievements that unlocked the ability to construct a wide variety of heterocyclic compounds, paving the way for the modern pharmaceutical industry.

For today's researchers, a thorough understanding of these historical methods provides not only a rich chemical context but also a versatile toolkit for the synthesis of novel quinoline derivatives. While modern chemistry continues to refine these processes with a focus on efficiency, safety, and sustainability, the ingenuity of these early discoveries remains the bedrock upon which the vast and enduring legacy of quinoline chemistry is built.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynce.com [biosynce.com]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Skraup reaction - Wikipedia [en.wikipedia.org]

- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 11. benchchem.com [benchchem.com]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. iipseries.org [iipseries.org]

- 16. Combes Quinoline Synthesis [drugfuture.com]

- 17. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 18. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 19. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 20. Gould-Jacobs Reaction [drugfuture.com]

- 21. Gould-Jacobs Reaction [drugfuture.com]

- 22. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 23. uomus.edu.iq [uomus.edu.iq]

- 24. Quinine - Wikipedia [en.wikipedia.org]

- 25. GB758173A - Process for extracting quinine from cinchona bark - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-Bromoquinolin-6-ol and its Structural Isomers for Researchers and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of substituents on the quinoline ring is a key approach in drug discovery to modulate the therapeutic efficacy and pharmacokinetic profiles of these compounds. This technical guide provides a comprehensive overview of 5-Bromoquinolin-6-ol and its structural isomers, focusing on their synthesis, physicochemical properties, biological activities, and the signaling pathways they potentially modulate. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Structural Isomers of this compound

The constitutional isomers of this compound, where a single bromine atom and a single hydroxyl group are attached to the quinoline core, are numerous. The relative positions of these two functional groups significantly influence the molecule's chemical reactivity, physical properties, and biological interactions. This guide will focus on a selection of these isomers to illustrate the impact of their structural diversity.

Synthesis of Bromoquinolinol Scaffolds

The synthesis of bromo-substituted hydroxyquinolines can be achieved through several established methodologies for quinoline ring formation, followed by or preceded by halogenation and hydroxylation reactions. Key synthetic strategies include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.

Experimental Protocol: Skraup Synthesis of 6-Bromo-8-aminoquinoline (a potential precursor)

This protocol describes the synthesis of a bromo-aminoquinoline, which can be a precursor to a bromo-hydroxyquinoline via diazotization followed by hydrolysis.

Materials:

-

6-bromo-8-nitroquinoline

-

Ethanol

-

Acetic acid

-

Water

-

Iron powder

-

2.5 N Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Diatomaceous earth (Celite)

Procedure:

-

In a round-bottom flask, prepare a mixed solution of 6-bromo-8-nitroquinoline (4 g, 1.58 mmol) in ethanol/acetic acid/water (50 mL/50 mL/25 mL).

-

Add iron powder (3.18 g, 5.69 mmol) to the solution.

-

Heat the reaction mixture to reflux for 3 hours.

-

After completion, cool the reaction to room temperature.

-

Neutralize the mixture with a 2.5 N sodium hydroxide solution.

-

Filter the mixture through diatomaceous earth to remove the iron powder residue and wash the filter cake with ethyl acetate.

-

Extract the filtrate with ethyl acetate (3 x 200 mL).

-

Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting oil by column chromatography (40% ethyl acetate/hexane) to yield 6-bromoquinolin-8-amine as a yellow solid.[1]

Yield: 91% Melting Point: 142-145 °C[1]

Experimental Protocol: Bromination of 8-Hydroxyquinoline

This protocol details the synthesis of 7-Bromoquinolin-8-ol and 5,7-dibromo-8-hydroxyquinoline from 8-hydroxyquinoline.

Materials:

-

8-Hydroxyquinoline

-

Chloroform (distilled)

-

Molecular bromine or N-Bromosuccinimide (NBS)

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Alumina for column chromatography

Procedure using Molecular Bromine:

-

Dissolve 8-hydroxyquinoline (2 mmol) in distilled chloroform (15 mL) at room temperature, protected from light.

-

Slowly add a solution of molecular bromine (1-2 equivalents, depending on the desired product) in chloroform over 10 minutes.

-

Stir the reaction mixture continuously for 2 days, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Separate the product(s) by alumina column chromatography using an ethyl acetate/hexane (1:5) eluent.[2]

Procedure using N-Bromosuccinimide (for 7-Bromoquinolin-8-ol):

-

To a stirred solution of quinolin-8-ol (5 g, 1 mmol) in chloroform (10 mL), add N-bromosuccinimide (6.13 g, 1 mmol) portion-wise at 0 °C.

-

Slowly raise the temperature to 40 °C and stir for 18 hours, monitoring by TLC (ethyl acetate:hexane 1:9).

-

After completion, evaporate the solvent under vacuum and wash the crude product with water.

-

Wash the resulting solid with hexane and diethyl ether to yield 7-bromoquinolin-8-ol as a white solid.[2]

Yield: 85%[2] Melting Point: 138-143 °C[2]

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties of Selected Bromoquinolinol Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 7-Bromoquinolin-8-ol | C₉H₆BrNO | 224.05 | 138-143[2] |

| 6-Bromoquinolin-8-amine | C₉H₆BrN₂ | 223.06 | 142-145[1] |

| 8-Bromo-6-methylquinolin-2(1H)-one | C₁₀H₈BrNO | 238.08 | 289-291[3] |

Table 2: Spectroscopic Data for Selected Bromoquinolinol Isomers

| Compound Name | ¹H NMR (Solvent, δ in ppm) | ¹³C NMR (Solvent, δ in ppm) | Mass Spectrum (m/z) | IR (ν in cm⁻¹) |

| 7-Bromoquinolin-8-ol | Not available in search results | Not available in search results | 224 (M+H)⁺[2] | Not available in search results |

| 8-Bromo-6-methylquinolin-2(1H)-one | (DMSO-d₆) 11.87 (s, 1H, NH), 7.78 (d, J=9.7 Hz, 1H, H-4), 7.66 (s, 1H, H-5), 7.42 (s, 1H, H-7), 6.42 (d, J=9.7 Hz, 1H, H-3), 2.30 (s, 3H, CH₃)[3] | (DMSO-d₆) 160.2, 139.3, 137.2, 133.0, 128.5, 122.9, 121.7, 116.8, 110.2, 17.9[3] | 238.0/240.0 [M+H]⁺[3] | 3155, 3050, 2920, 1660, 1595, 1550, 870, 810[3] |

| 6-Bromoquinoline | (CDCl₃) ~8.90 (dd, J=4.2, 1.7 Hz, H-2), ~8.15 (dd, J=8.3, 1.7 Hz, H-4), ~8.08 (d, J=9.0 Hz, H-5), ~8.00 (d, J=2.2 Hz, H-8), ~7.72 (dd, J=9.0, 2.2 Hz, H-7), ~7.41 (dd, J=8.3, 4.2 Hz, H-3)[4] | (CDCl₃) ~151.2 (C-2), ~136.0 (C-4), ~132.8 (C-7), ~130.3 (C-5), ~129.0 (C-8), ~128.5 (C-8a), ~121.8 (C-3), ~120.7 (C-6), ~147.9 (C-4a)[4] | Not available in search results | Not available in search results |

Biological Activities of Bromo-Substituted Quinolines

Bromo-substituted quinolines have demonstrated significant potential as anticancer and antimicrobial agents. The position of the bromine atom and other substituents plays a crucial role in their biological activity.

Anticancer Activity

Studies have shown that bromoquinoline derivatives can exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. For instance, compounds with bromine atoms at the C-5 and C-7 positions have shown significant inhibition of cancer cell proliferation.[5] Derivatives of 8-hydroxyquinoline, such as 5,7-dibromo-8-hydroxyquinoline, have demonstrated strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines.[5]

Table 3: Anticancer Activity of Selected Bromoquinoline Derivatives

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 9.6 | [6] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 | >50 | [6] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | 5.45 | [6] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | HeLa | 11.2 | [6] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | 7.3 | [6] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 | 10.8 | [6] |

| 5,7-dibromo-8-hydroxyquinoline | A549 | 5.8 | [7] |

| 5,7-dibromo-8-hydroxyquinoline | HeLa | 18.7 | [7] |

| 5,7-dibromo-8-hydroxyquinoline | HT29 | 5.4 | [7] |

| 5,7-dibromo-8-hydroxyquinoline | MCF7 | 16.5 | [7] |

Antimicrobial Activity

Bromoquinoline isomers are also recognized for their broad-spectrum antimicrobial properties.[5] The mechanism of action is often linked to the chelation of metal ions essential for bacterial enzyme function.[5] For example, derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have shown activity against both Gram-positive and Gram-negative bacteria.[5]

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, HT29) in an appropriate medium and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the bromoquinoline isomers (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Molecular Targets

Quinoline derivatives are known to interact with various signaling pathways that are often dysregulated in cancer. Understanding these interactions is crucial for the rational design of targeted therapies.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several quinoline derivatives have been investigated as inhibitors of key components of this pathway, such as PI3K and mTOR, leading to the induction of apoptosis in cancer cells.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by bromoquinolinol isomers.

Conclusion

This compound and its structural isomers represent a promising class of compounds for drug discovery, with potential applications in oncology and infectious diseases. The synthetic accessibility of the quinoline scaffold allows for the generation of diverse libraries of derivatives for structure-activity relationship studies. While comprehensive data for this compound itself is limited in the public domain, the information available for related bromo-substituted quinolines provides a strong rationale for its further investigation. Future research should focus on the targeted synthesis of specific isomers, comprehensive characterization of their physicochemical and biological properties, and elucidation of their precise mechanisms of action to unlock their full therapeutic potential.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of bromoquinolinol derivatives.

Caption: General workflow for the synthesis of bromoquinolinol isomers.

Caption: Workflow for the biological evaluation of bromoquinolinol isomers.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization for Some New Organoselenium Compounds Depending on 8- Hydroxyquinoline - ProQuest [proquest.com]

Bromoquinolines: A Technical Guide to Unlocking Research Potential

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and functional materials.[1] The introduction of a bromine atom to this versatile heterocycle creates bromoquinolines, a class of compounds with significantly enhanced utility. The bromine atom serves as a highly effective synthetic handle, enabling a diverse range of chemical modifications through cross-coupling reactions and nucleophilic substitutions.[1][2] This opens up vast possibilities for exploring structure-activity relationships (SAR) and optimizing the properties of novel molecules.[1] This in-depth technical guide explores the core research applications of bromoquinolines, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in drug discovery, agrochemical development, and materials science.

Medicinal Chemistry: A Scaffold for Anticancer Agents and Kinase Inhibitors

Bromoquinolines are extensively utilized as intermediates in the synthesis of pharmaceuticals, particularly in the development of anticancer agents.[2] Their derivatives have demonstrated significant potential in oncology by targeting key signaling pathways and cellular processes involved in cancer progression.[1][3]

Anticancer and Antiproliferative Activity

Numerous studies have highlighted the potent cytotoxic effects of bromoquinoline derivatives against a variety of cancer cell lines. The introduction of bromine atoms, often in combination with other functional groups like nitro or hydroxyl moieties, has been shown to significantly enhance antiproliferative activity.[4][5]

Table 1: Anticancer Activity of Bromoquinoline Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (rat glioblastoma) | 15.4 | 5-FU | 240.8 |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HeLa (human cervical cancer) | 26.4 | 5-FU | 258.3 |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HT29 (human colon adenocarcinoma) | 15.0 | 5-FU | 251.7 |

| 6,8-dibromo-5-nitroquinoline (Compound 17) | C6 (rat glioblastoma) | 50.0 | 5-FU | 240.8 |

| 6,8-dibromo-5-nitroquinoline (Compound 17) | HT29 (human colon adenocarcinoma) | 26.2 | 5-FU | 251.7 |

| 6,8-dibromo-5-nitroquinoline (Compound 17) | HeLa (human cervical cancer) | 24.1 | 5-FU | 258.3 |

| 6-Bromo-5-nitroquinoline (4) | HT29 (human colon adenocarcinoma) | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not specified |

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Direct comparison should be made with caution due to potential variations in experimental conditions between studies.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Bromoquinolines serve as a valuable scaffold for the development of potent and selective kinase inhibitors.[1][6] Derivatives have shown inhibitory activity against key kinases in oncogenic pathways such as the PI3K/Akt/mTOR pathway.[3]

Table 2: Kinase Inhibitory Activity of Quinoline Derivatives

| Compound/Derivative | Kinase Target | IC50 (nM) | Assay Type |

| 6,7-dimethoxy-3-(4-methoxyphenyl)quinoline | PDGF-RTK | < 20 | Not specified |

| Structurally related 6-bromo-4-anilinoquinazoline | EGFR | Not specified | Not specified |

Note: Data for bromoquinoline derivatives as kinase inhibitors is an active area of research. The table includes examples of substituted quinolines to illustrate the potential of the scaffold.

Experimental Protocols

Protocol 1: Evaluation of Antiproliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Bromoquinoline test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the bromoquinoline compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Workflows

Agrochemicals: Harnessing Antifungal Properties

The versatile reactivity of the bromoquinoline scaffold extends to the development of novel agrochemicals.[7] In particular, 3-bromoquinoline is a key starting material for the synthesis of potent fungicides.[7]

Antifungal Activity

Derivatives of 3-bromoquinoline, such as 3-(iso)quinolinyl-4-chromenones, have demonstrated significant in vitro and in vivo antifungal activities against a range of plant pathogens.[7]

Table 3: Antifungal Activity of 3-Quinolinyl-4-chromenone Derivatives (EC50 Values)

| Compound | Fungal Strain | EC50 (µg/mL) |

| 3-(Quinolin-3-yl)-4H-chromen-4-one | Fusarium oxysporum | Data not specified |

| 3-(Quinolin-3-yl)-4H-chromen-4-one | Botrytis cinerea | Data not specified |

| 3-(Quinolin-3-yl)-4H-chromen-4-one | Rhizoctonia solani | Data not specified |

Note: While specific EC50 values were not provided in the initial search, the compounds are reported to have significant antifungal activity.

The proposed mechanism of action for these compounds involves the disruption of the fungal cell membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[7]

Experimental Protocols

Protocol 2: Synthesis of 3-(Quinolin-3-yl)-4H-chromen-4-one

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline with a boronic acid derivative.

Materials:

-

3-Bromoquinoline

-

(4-Oxo-4H-chromen-3-yl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Dioxane/Water solvent mixture

-

Round-bottom flask and reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromoquinoline, (4-oxo-4H-chromen-3-yl)boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Solvent Addition: Add the dioxane/water solvent mixture to the flask.

-

Reaction: Heat the mixture to 90°C and stir for several hours, monitoring the reaction progress by TLC.

-

Workup and Purification: After completion, cool the reaction, and perform an aqueous workup followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

Logical Relationships and Mechanisms

Organic Electronics: Building Blocks for Advanced Materials

The unique electronic and photophysical properties of the quinoline core make it an attractive component in the design of materials for organic electronics. Bromoquinolines serve as versatile intermediates for synthesizing materials used in devices like Organic Light-Emitting Diodes (OLEDs).

Applications in OLEDs

Bromoquinoline derivatives can be functionalized to create emitter molecules, host materials, and other components of OLED devices. The modification of the quinoline structure allows for the tuning of photophysical properties such as absorption and emission wavelengths.

Table 4: Photophysical Properties of a Pyrrolylquinoline-Boron Chelate

| Compound | Absorption Max (λabsmax) | Emission Max (λemmax) | Quantum Yield (%) |

| Pyrrolylquinoline-BPh2 | Not specified | 715 nm (in MeCN) | 0.3 - 0.9 |

Note: This data is for a specific derivative and illustrates the potential for developing novel photoactive materials from bromoquinoline precursors.

Research in this area focuses on designing molecules with high quantum yields and desirable emission colors for display and lighting applications.

Neuroprotection: An Emerging Area of Interest

While research on the neuroprotective effects of bromoquinolines is still in its early stages, the broader class of quinoline derivatives has shown promise in preclinical models of neurodegenerative diseases.[8] These compounds can modulate pathways involved in oxidative stress, inflammation, and apoptosis, which are key factors in neuronal damage.[8] The ability to easily functionalize the bromoquinoline scaffold makes it an attractive starting point for the design of novel neuroprotective agents.

Catalysis

Bromoquinolines themselves are not typically used as catalysts. However, they are valuable precursors for the synthesis of more complex molecules, including ligands for metal catalysts. The functionalization of the quinoline ring via the bromine handle allows for the creation of tailored ligands that can influence the activity and selectivity of catalytic reactions in organic synthesis.

Conclusion

Bromoquinolines represent a class of highly versatile building blocks with significant potential across multiple scientific disciplines. Their utility as synthetic intermediates is well-established, particularly in the fields of medicinal chemistry and agrochemicals, where they have led to the discovery of potent anticancer and antifungal agents. The ongoing exploration of bromoquinoline derivatives in materials science for applications in organic electronics and their potential in the development of neuroprotective agents highlight the broad and expanding research landscape for these valuable compounds. The detailed protocols and data presented in this guide aim to facilitate further innovation and discovery in the many promising applications of bromoquinolines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Parkinson's Disease Compound Library | TargetMol [targetmol.com]

- 6. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. New Parkinson’s Treatments in the Clinical Trial Pipeline for 2024 [apdaparkinson.org]

An In-depth Technical Guide on the Safety and Handling of 5-Bromoquinolin-6-ol

Disclaimer: This document provides a comprehensive guide to the safe handling of 5-Bromoquinolin-6-ol. Specific safety data for this compound is limited. Therefore, this guide largely relies on data from structurally similar compounds, such as 5-bromoquinolin-8-ol and other bromoquinoline derivatives, to infer potential hazards and handling protocols. Researchers should always consult the most current Safety Data Sheet (SDS) provided by the supplier before commencing any work and perform a thorough risk assessment for their specific experimental conditions.

Introduction

This compound is a halogenated aromatic heterocyclic compound. Its quinoline core is a prevalent scaffold in medicinal chemistry and drug development. The presence of a bromine atom and a hydroxyl group suggests that this compound may exhibit biological activity and requires careful handling to minimize exposure and ensure laboratory safety. This guide is intended for researchers, scientists, and drug development professionals, providing detailed information on safety, handling, and disposal.

Hazard Identification and Classification

While a specific GHS classification for this compound is not widely available, based on data for analogous compounds like 5-bromoisoquinoline and 5-bromoquinolin-8-ol, it should be handled as a substance that is potentially harmful.[1][2]

Anticipated GHS Classification:

-

Acute Toxicity, Oral: May be harmful if swallowed.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[1][2]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1][2]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][3]

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of Related Bromoquinoline Compounds

| Property | 5-bromoquinolin-8-ol | 6-Bromoquinolin-4-ol | 5-Bromoisoquinoline |

| CAS Number | 1198-14-7[2] | 145369-94-4[4] | 34784-04-8[1] |

| Molecular Formula | C₉H₆BrNO[2] | C₉H₆BrNO[4] | C₉H₆BrN[1] |

| Molecular Weight | 224.05 g/mol [2] | 224.05 g/mol [4] | 208.06 g/mol [5] |

| Appearance | White to light yellow crystalline powder | Not specified | White solid[6] |

| Melting Point | 127 °C[7][8] | 283 °C (lit.)[4] | 82 °C[5] |

| Boiling Point | 362.7 °C at 760 mmHg[9] | Not specified | 145-149 °C at 14 mmHg[6] |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol, methanol, and DMSO.[10] | Not specified | Moderately soluble in organic solvents like ethanol and dichloromethane, less soluble in water.[11] |

| Vapor Pressure | 9.07E-06 mmHg at 25°C[9] | Not specified | Not specified |

| Density | 1.705 g/cm³[9] | Not specified | Not specified |

Table 2: Toxicological Data of Related Bromoquinoline Compounds

| Endpoint | Data for Related Compounds |

| LD50 (Oral, Rat) | No data available for this compound or its close isomers. General quinoline derivatives can range from slightly to moderately toxic.[12] |

| Skin Irritation | Causes skin irritation (based on GHS classifications for isomers).[1][2] |

| Eye Irritation | Causes serious eye irritation (based on GHS classifications for isomers).[1][2] |

| Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

Experimental Protocols

General Handling and Storage

Protocol for Safe Handling:

-

Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[13]

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles if there is a splash hazard.

-

Hand Protection: Disposable nitrile gloves are the minimum for incidental contact. For extended contact or handling of solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always check the manufacturer's glove compatibility chart.

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory.

-

-

Hygiene Practices: Avoid all personal contact, including inhalation. Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.[3]

-

Avoiding Dust Formation: Handle as a solid to avoid generating dust. If weighing, do so in a fume hood or a ventilated balance enclosure.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store away from light.

Example Synthesis Protocol: Bromination of a Quinolinol Derivative

The following is a general procedure for the bromination of a quinolinol, which may be adapted for the synthesis of bromoquinolinol derivatives. This is provided as an illustrative example of the type of experimental steps that would be involved.

Materials:

-

Quinolin-8-ol (or other quinolinol starting material)

-

N-Bromosuccinimide (NBS)

-

Chloroform (or other suitable solvent)

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure: [14]

-

Dissolve the starting quinolinol (1 equivalent) in chloroform in a round-bottom flask at room temperature, protecting the reaction from light.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature or gently heat as required, and stir for the necessary duration (e.g., 18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the organic layer with a 5% sodium bicarbonate solution, then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or alumina, using an appropriate eluent system (e.g., ethyl acetate/hexane).

Waste Disposal

As a halogenated organic compound, this compound waste must be segregated and disposed of as hazardous waste.[15]

Protocol for Waste Collection and Disposal:

-

Segregation: Collect all waste containing this compound in a designated, properly labeled, and leak-proof waste container for "Halogenated Organic Waste".[15] Do not mix with non-halogenated organic waste, acids, bases, or other incompatible waste streams.[15]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and display the appropriate hazard pictograms.

-

Accumulation: Keep the waste container closed except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.

-

Disposal: Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[15] Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

First Aid Measures

General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention may be required.

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[3][16]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a doctor.[3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention immediately.[3]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor or Poison Control Center immediately.[17]